![molecular formula C18H13ClF3N3O B12579998 N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 608516-54-7](/img/structure/B12579998.png)
N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of 3-chloroisoquinoline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (e.g., temperature, pressure, and reactant concentrations) ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-Chloroisoquinolin-5-yl)-N’-phenylurea
- N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(methyl)phenyl]methyl}urea
- N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(fluoro)phenyl]methyl}urea
Uniqueness
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
608516-54-7 |
|---|---|
分子式 |
C18H13ClF3N3O |
分子量 |
379.8 g/mol |
IUPAC名 |
1-(3-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-16-8-14-12(10-23-16)2-1-3-15(14)25-17(26)24-9-11-4-6-13(7-5-11)18(20,21)22/h1-8,10H,9H2,(H2,24,25,26) |
InChIキー |
YBRINCMSVQVOIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


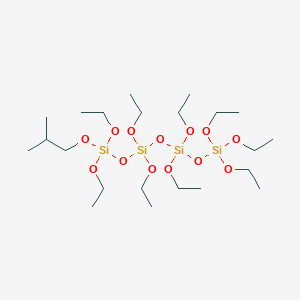
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
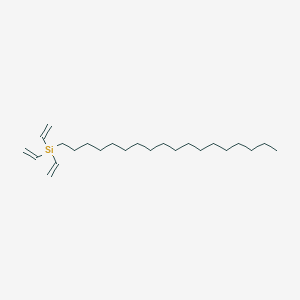

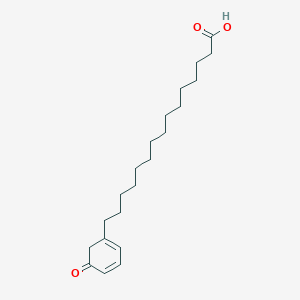
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)

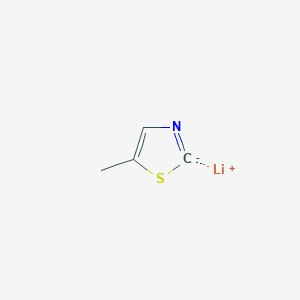
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
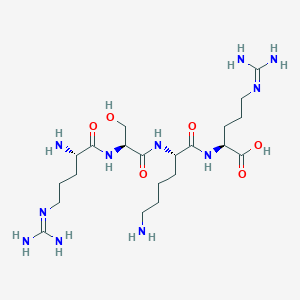
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)

